molecular formula C13H11ClO3S B6381966 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% CAS No. 1261972-95-5

3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%

Cat. No. B6381966
CAS RN: 1261972-95-5
M. Wt: 282.74 g/mol
InChI Key: ZAHBXIOBFNJKJN-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% (3-C5-MSPP) is an organic compound belonging to the group of phenols. It is an aromatic compound with a molecular formula of C8H9ClO3S. Its melting point is around 112-114°C and its boiling point is around 230°C. It is a white solid with a faint odour. 3-C5-MSPP has a wide range of applications in the fields of chemistry, materials science, and biotechnology.

Scientific Research Applications

3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has a number of scientific research applications. It is used as a precursor for the synthesis of various organic compounds, such as dyes, pigments, and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and thiazoles. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, such as the Wittig reaction and the Friedel-Crafts reaction.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a Lewis acid, meaning that it can donate electrons to molecules, resulting in the formation of new compounds. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a nucleophile, meaning that it can attack other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% are not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an antioxidant, meaning that it can reduce the oxidative damage caused by free radicals. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an anti-inflammatory agent, meaning that it can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is relatively stable and can be used in a variety of reactions. The main limitation of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can limit its use in aqueous systems.

Future Directions

Future research on 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% could focus on its potential applications in the fields of medicine and biotechnology. Additionally, further research could investigate the mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% and its potential biochemical and physiological effects. Furthermore, research could be conducted to develop new synthetic methods for the synthesis of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%. Finally, research could be conducted to further investigate the advantages and limitations of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments.

Synthesis Methods

3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized through several methods, including Wittig reactions, Friedel-Crafts reactions, and nitration reactions. Wittig reactions involve the use of a phosphorus ylide to form an alkene. Friedel-Crafts reactions involve the use of an aluminum chloride catalyst to form an aromatic compound. Nitration reactions involve the use of a nitrating agent, such as nitric acid or nitrobenzene, to form a nitro compound.

properties

IUPAC Name

3-chloro-5-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHBXIOBFNJKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686139
Record name 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-methylsulfonylphenyl)phenol

CAS RN

1261972-95-5
Record name 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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